While not explicitly studied, the structural similarity of 4-(2,6-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione to the aryl-piperazine derivative investigated in [] suggests its potential as an anti-cancer and anti-angiogenesis agent. This specific derivative demonstrated potent anti-tumor activity with low cytotoxicity, effectively inhibiting tumor cell proliferation and endothelial cell migration, both crucial aspects of tumor development and spread. These findings indicate that 4-(2,6-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione might also possess similar anti-cancer and anti-angiogenesis properties, warranting further investigation.
Although not directly investigated in the provided papers, 4-(2,6-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione shares structural similarities with compounds known to bind Cyclophilin A (CypA). [ [] ] CypA, a protein overexpressed in lung cancer tumors, represents a potential therapeutic and diagnostic target. The discovery of novel CypA ligands, like those identified in [], opens avenues for developing CypA-targeted diagnostic imaging or therapeutic agents for lung cancer. The structural resemblance of 4-(2,6-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione to these ligands suggests that it might also possess CypA binding affinity, an area worth exploring for potential therapeutic applications.
CAS No.: 166734-83-4
CAS No.: 27344-41-8
CAS No.: 12191-06-9
CAS No.: 102130-93-8
CAS No.: 3545-78-6
CAS No.: 14681-59-5